![molecular formula C16H27BO4 B12931654 Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its cyclobutane ring and the presence of a dioxaborolane group, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with tert-butyl alcohol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as an intermediate in the synthesis of complex molecules. Its boronic ester group makes it a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biological and medicinal research, tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is used to develop new pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific characteristics and functionalities .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate involves the interaction of its boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Uniqueness
What sets tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate apart from similar compounds is its cyclobutane ring, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .
Propiedades
Fórmula molecular |
C16H27BO4 |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H27BO4/c1-14(2,3)19-13(18)12-8-11(9-12)10-17-20-15(4,5)16(6,7)21-17/h10,12H,8-9H2,1-7H3 |
Clave InChI |
XRZRMHQCIBTSBI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



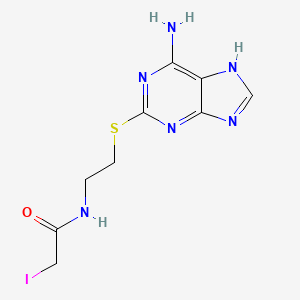
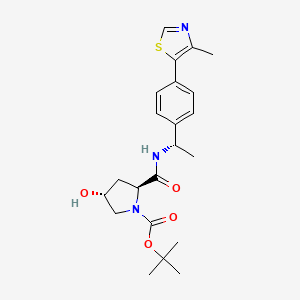

![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
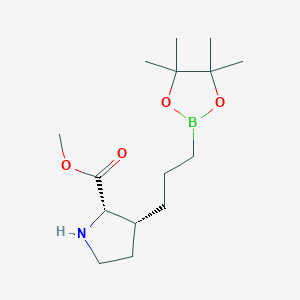
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
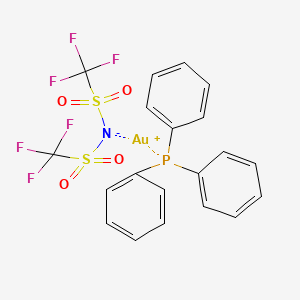
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
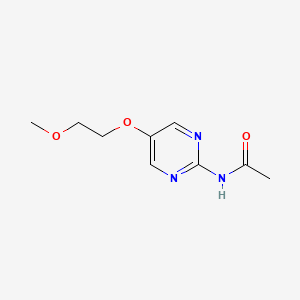

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
